molecular formula C8H13Cl2N3 B2853586 4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride CAS No. 2044745-49-3

4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride

Cat. No. B2853586
M. Wt: 222.11
InChI Key: HVXFSFRPRNNFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride” is a chemical compound with the CAS Number: 2044745-49-3 . It has a molecular weight of 222.12 . The IUPAC name for this compound is 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3.2ClH/c1-2-7-6-4-9-11-8(6)3-5(1)10-7;;/h4-5,7,10H,1-3H2,(H,9,11);2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-7-6-4-9-11-8(6)3-5(1)10-7;;/h4-5,7,10H,1-3H2,(H,9,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXFSFRPRNNFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CC1N2)NN=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride

CAS RN

2044745-49-3
Record name 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride
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